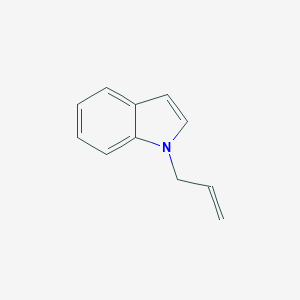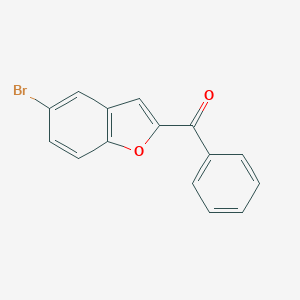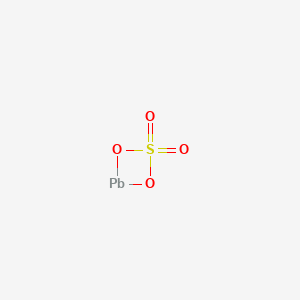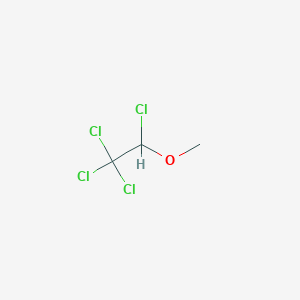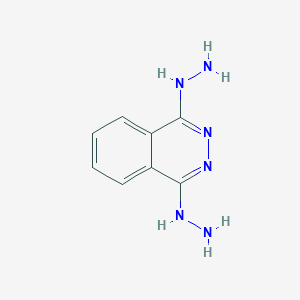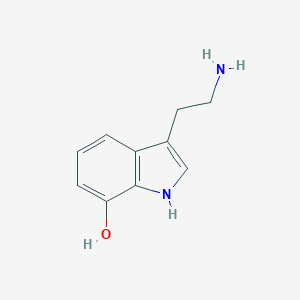
3-(2-aminoethyl)-1H-indol-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-aminoethyl)-1H-indol-7-ol, also known as 5-HT7 receptor agonist, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of serotonin and has been found to have a wide range of biochemical and physiological effects.
Mécanisme D'action
3-(2-aminoethyl)-1H-indol-7-ol acts as an agonist of the 3-(2-aminoethyl)-1H-indol-7-ol receptor, which is a G protein-coupled receptor that is found in the central nervous system and peripheral tissues. Activation of the 3-(2-aminoethyl)-1H-indol-7-ol receptor leads to the activation of adenylate cyclase, which increases the production of cyclic AMP (cAMP). This increase in cAMP leads to the activation of protein kinase A (PKA), which can modulate the activity of ion channels and other cellular processes.
Effets Biochimiques Et Physiologiques
Activation of the 3-(2-aminoethyl)-1H-indol-7-ol receptor by 3-(2-aminoethyl)-1H-indol-7-ol has been found to have a wide range of biochemical and physiological effects. These include the modulation of neurotransmitter release, the regulation of sleep and circadian rhythms, the modulation of body temperature, and the regulation of immune function. 3-(2-aminoethyl)-1H-indol-7-ol has also been found to have effects on learning and memory, as well as on the regulation of food intake and metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(2-aminoethyl)-1H-indol-7-ol in lab experiments is its high potency and selectivity for the 3-(2-aminoethyl)-1H-indol-7-ol receptor. This allows for precise modulation of the receptor without affecting other receptors or cellular processes. However, one limitation of using 3-(2-aminoethyl)-1H-indol-7-ol is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are many potential future directions for the study of 3-(2-aminoethyl)-1H-indol-7-ol. One area of research could be the development of new synthetic methods for the production of this compound, with the goal of improving yields and purity. Another area of research could be the investigation of the effects of 3-(2-aminoethyl)-1H-indol-7-ol on different cell types and tissues, in order to better understand its mechanism of action and potential therapeutic applications. Additionally, the development of new analogs of 3-(2-aminoethyl)-1H-indol-7-ol could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of 3-(2-aminoethyl)-1H-indol-7-ol involves the reaction of serotonin with ethylene diamine in the presence of a reducing agent such as sodium borohydride. The reaction takes place at high temperature and pressure, and the product is purified using column chromatography. This synthesis method has been optimized to produce high yields of 3-(2-aminoethyl)-1H-indol-7-ol with high purity.
Applications De Recherche Scientifique
3-(2-aminoethyl)-1H-indol-7-ol has been extensively studied for its potential therapeutic applications. It has been found to have anxiolytic, antidepressant, and antipsychotic effects. It has also been studied for its potential use in the treatment of sleep disorders, obesity, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 3-(2-aminoethyl)-1H-indol-7-ol has been found to have anti-inflammatory and analgesic effects.
Propriétés
Numéro CAS |
15700-23-9 |
|---|---|
Nom du produit |
3-(2-aminoethyl)-1H-indol-7-ol |
Formule moléculaire |
C10H12N2O |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
3-(2-aminoethyl)-1H-indol-7-ol |
InChI |
InChI=1S/C10H12N2O/c11-5-4-7-6-12-10-8(7)2-1-3-9(10)13/h1-3,6,12-13H,4-5,11H2 |
Clé InChI |
RETCYVKOCFWWTL-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)O)NC=C2CCN |
SMILES canonique |
C1=CC2=C(C(=C1)O)NC=C2CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



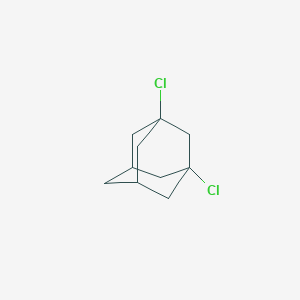
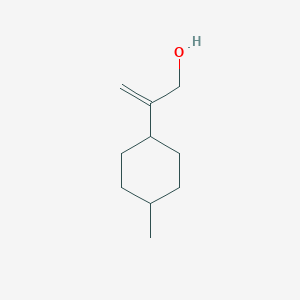
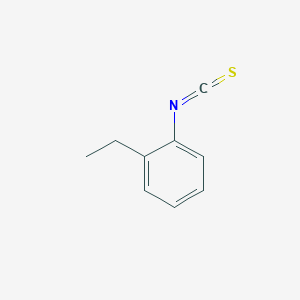
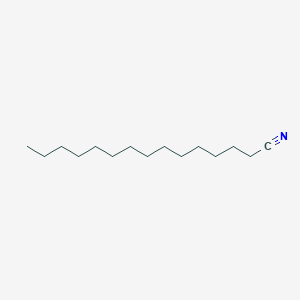
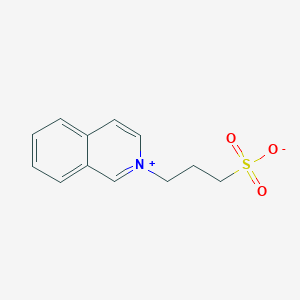
![Pyridine, 3-[5-[4-[(3-methyl-2-butenyl)oxy]phenyl]-2-oxazolyl]-](/img/structure/B103697.png)
![1-(1H-indol-3-yl)-2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethane-1,2-dione](/img/structure/B103698.png)
![Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (8aS)-(9CI)](/img/structure/B103700.png)
![2-[(4-Nitrobenzyl)oxy]benzaldehyde](/img/structure/B103701.png)
